Methyl 4-(2-methylanilino)-4-oxobut-2-enoate
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Overview
Description
Methyl 4-(2-methylanilino)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methylanilino)-4-oxobut-2-enoate typically involves the reaction of 2-methylaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylanilino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-(2-methylanilino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methylanilino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share similar structural features and have comparable applications in medicinal chemistry.
Pyrrolidine Derivatives: These compounds also exhibit biological activity and are used in drug development.
Uniqueness
Methyl 4-(2-methylanilino)-4-oxobut-2-enoate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
80167-54-0 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(2-methylanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16-2/h3-8H,1-2H3,(H,13,14) |
InChI Key |
OCVCBDZWCVHXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC(=O)OC |
Origin of Product |
United States |
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